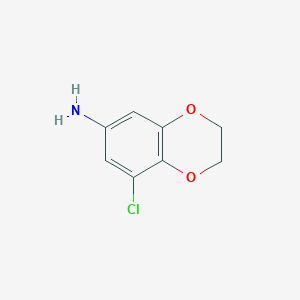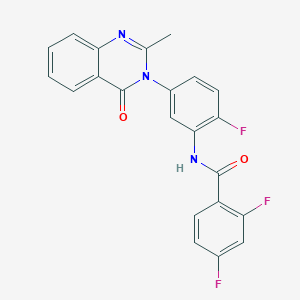
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a potent and selective inhibitor of the protein kinase BRAF, which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, making BRAF a promising target for cancer therapy.
Applications De Recherche Scientifique
Antiviral Activity
Quinazolinone derivatives have been reported to exhibit antiviral properties. For instance, certain indole derivatives, which share a similar structural motif with F2722-0178, have shown inhibitory activity against influenza A and other viruses . The potential of F2722-0178 to act as an antiviral agent could be explored, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
Compounds with an indole nucleus, like F2722-0178, have been found to possess anti-inflammatory activities. This is significant in the development of new therapeutic agents for treating chronic inflammatory diseases .
Anticancer Applications
The structural complexity of quinazolinone derivatives lends them to be potent anticancer agents. They can bind with high affinity to multiple receptors, which is crucial in the development of targeted cancer therapies .
Antimicrobial Efficacy
Indole derivatives are known for their antimicrobial properties, which include combating bacterial and fungal infections. F2722-0178 could be synthesized and screened for its efficacy against a variety of microbial strains .
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic effects. F2722-0178 may contribute to the management of diabetes by influencing glucose metabolism or insulin sensitivity .
Neuroprotective Effects
Quinazolinone derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. F2722-0178 might protect neuronal cells from damage or degeneration .
Propriétés
IUPAC Name |
2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-19-5-3-2-4-16(19)22(30)28(12)14-7-9-17(24)20(11-14)27-21(29)15-8-6-13(23)10-18(15)25/h2-11H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAKIPNXWXNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)
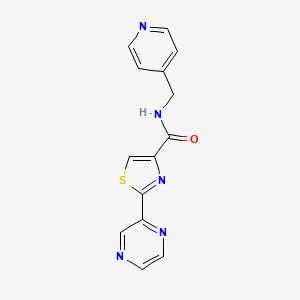

![N-[6-(diethylamino)pyridin-3-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2866973.png)
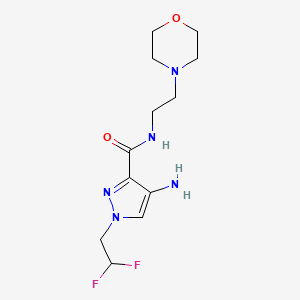
![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2866976.png)
![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

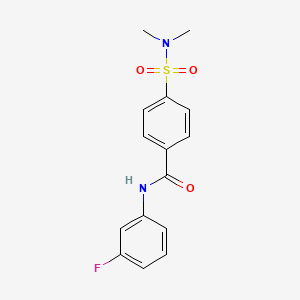
![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)
